molecular formula C13H8F2O2 B8163551 4-(2,6-Difluoro-phenoxy)-benzaldehyde

4-(2,6-Difluoro-phenoxy)-benzaldehyde

Cat. No.: B8163551
M. Wt: 234.20 g/mol
InChI Key: XHDXMFRXZOYVJC-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-phenoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a phenoxy ring, which is further substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-phenoxy)-benzaldehyde typically involves the reaction of 2,6-difluorophenol with 4-formylphenol. One common method includes the following steps:

    Formation of 2,6-difluorophenoxy intermediate: This step involves the reaction of 2,6-difluorophenol with a suitable halogenated benzaldehyde derivative under basic conditions.

    Aldehyde formation: The intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-phenoxy)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-(2,6-Difluoro-phenoxy)benzoic acid.

    Reduction: 4-(2,6-Difluoro-phenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,6-Difluoro-phenoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluoro-phenoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Difluorophenoxy)butanenitrile
  • 4-[2-(2,6-Difluorophenoxy)ethoxy]benzoic acid
  • (2,6-Difluorophenoxy)acetic acid

Uniqueness

4-(2,6-Difluoro-phenoxy)-benzaldehyde is unique due to the presence of both the aldehyde group and the difluorophenoxy moiety. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

4-(2,6-difluorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-2-1-3-12(15)13(11)17-10-6-4-9(8-16)5-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDXMFRXZOYVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2,6-difluorophenol (1.0 g, 8 mmol), potassium carbonate (3.29 g, 24.2 mmol) and 4-fluoro benzaldehyde (1.36 g 10.4 mmol) in dry DMF (50 mL) was stirred at 100° C. overnight under nitrogen atmosphere. After the reaction is completed it was cooled to room temperature and poured in to ice cold water. The mixture was extracted with ethyl acetate (100 mL×2). The combined organic layers were washed with water (50 mL×2), brine, then dried over anhydrous sodium sulphate and concentrated. The resulting residue was purified by column chromatography using 3% ethyl acetate in hexane to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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